molecular formula C12H12N2OS B2675777 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 312592-52-2

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2675777
M. Wt: 232.3
InChI Key: PAKQPQQSGMWRJN-UHFFFAOYSA-N
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Description

“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide” can be achieved through various synthetic pathways. For instance, an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Potential

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide and its derivatives have been extensively studied for their anticancer properties. For instance, a study by Evren et al. (2019) synthesized derivatives of this compound and evaluated their anticancer activity. They found that certain compounds, such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity and significant apoptosis induction in cancer cells compared to the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study by Ekrek et al. (2022) also synthesized thiazole and thiadiazole derivatives, finding that certain compounds exhibited significant anticancer activity against various cancer cell lines (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized derivatives of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide to explore their antimicrobial and anti-inflammatory potential. For example, Baviskar et al. (2013) synthesized a series of derivatives and tested their antimicrobial activity, showing effective inhibition against various bacterial and fungal strains (Baviskar, Khadabadi, & Deore, 2013). Similarly, Saravanan et al. (2010) synthesized novel thiazole derivatives and reported significant anti-bacterial and anti-fungal activities among these compounds (Saravanan et al., 2010). Furthermore, Sunder and Maleraju (2013) synthesized derivatives with notable anti-inflammatory activity (Sunder & Maleraju, 2013).

Enzyme Inhibition and Analgesic Activity

The compound and its derivatives have been evaluated for enzyme inhibition and analgesic activity. Abbasi et al. (2020) synthesized a series of bi-heterocycles from N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide and assessed their anti-diabetic potential through enzyme inhibition studies (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, Mirza, 2020). Saravanan et al. (2011) explored the analgesic activities of novel thiazole derivatives, finding that some compounds exhibited significant analgesic effects (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-11(10-6-4-3-5-7-10)14-12(16-8)13-9(2)15/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKQPQQSGMWRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Citations

For This Compound
1
Citations
S Shafique, W Ali, S Kanwal, S Rashid - International journal of biological …, 2018 - Elsevier
Cullin (CUL)-RING E3 ubiquitin ligases (CRLs) are attractive therapeutic targets as they regulate diverse biological processes important for cancer cell survival by conferring substrate …
Number of citations: 14 www.sciencedirect.com

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